Product packaging for Cefixime EP Impurity B Acetic Acid Salt(Cat. No.:)

Cefixime EP Impurity B Acetic Acid Salt

Cat. No.: B1164326
M. Wt: 487.51
Attention: For research use only. Not for human or veterinary use.
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Description

Cefixime EP Impurity B Acetic Acid Salt, with the chemical name 2-[[[(Z)-1-(2-Aminothiazol-4-yl)-2-[[[(2R,5RS)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]methyl]amino]-2-oxoethylidene]amino]oxy]acetic acid acetate salt, is an impurity of the antibiotic Cefixime . It is provided as a high-purity chemical reference standard to support analytical research and development. This compound is essential for quality control in pharmaceutical manufacturing, specifically for method development, validation (AMV), and compliance with regulatory standards such as those outlined in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) . Researchers utilize this impurity to monitor and control the quality of Cefixime drug substances and products, ensuring their safety and efficacy. Its applications are critical for Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions . The product is characterized by comprehensive analytical data, including Certificate of Analysis (CoA), and supporting documentation such as HPLC, mass spectrometry, 1HNMR, and 13CNMR spectra to confirm its identity and purity . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₁₇H₂₁N₅O₈S₂

Molecular Weight

487.51

Synonyms

2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[[(2R,5RS)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]methyl]amino]-2-oxoethylidene]amino]oxy]acetic Acid Acetic Acid Salt

Origin of Product

United States

Mechanistic Pathways and Origin of Cefixime Ep Impurity B Acetic Acid Salt Formation

Impurity Generation During Cefixime (B193813) Synthesis and Manufacturing Processes

The synthesis of Cefixime is a multi-step chemical process that, like any complex synthesis, is susceptible to the formation of impurities. These can arise from various factors including the quality of starting materials, reaction conditions, and purification methods. Cefixime EP Impurity B is recognized as a process impurity that can also be a degradation product.

The core structure of Cefixime is typically assembled by acylating the 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) nucleus with an activated side chain. During this crucial acylation step, minor variations in reaction conditions or the presence of reactive intermediates can lead to the formation of by-products. While specific literature detailing the direct formation of Impurity B as a by-product is scarce, the complex nature of the reactants and the potential for competing reaction pathways make its generation plausible.

Incomplete reactions represent another potential source of impurities. If the acylation of 7-AVCA or subsequent steps in the synthesis are not driven to completion, unreacted starting materials or intermediates may remain. These intermediates could then potentially undergo alternative reactions or be carried through the process to form impurities like Impurity B in subsequent steps or during work-up and purification.

Side reactions are a common source of impurities in pharmaceutical manufacturing. In the context of Cefixime synthesis, the intricate functionality of the molecule provides multiple sites for unintended chemical transformations. For instance, the exocyclic double bond and the β-lactam ring are susceptible to various reactions. Although a definitive pathway from a specific side reaction to Cefixime EP Impurity B is not extensively documented in publicly available literature, the possibility of its formation through such routes remains a key consideration for process chemists.

Degradation Pathways Leading to Cefixime EP Impurity B Acetic Acid Salt

Cefixime is known to be susceptible to degradation under various stress conditions, including exposure to acid, base, and oxidizing agents. These degradation pathways can lead to the formation of several impurities, including Cefixime EP Impurity B.

Hydrolysis is a major degradation pathway for β-lactam antibiotics like Cefixime. The β-lactam ring is inherently strained and susceptible to cleavage under both acidic and alkaline conditions.

Under acidic conditions , the hydrolysis of the β-lactam ring is a primary degradation route. While the specific sequence of reactions leading to Impurity B is complex, it likely involves the opening of the β-lactam ring followed by subsequent molecular rearrangements.

In alkaline conditions , Cefixime degradation is generally more rapid. The hydroxide (B78521) ion acts as a potent nucleophile, attacking the carbonyl carbon of the β-lactam ring and leading to its irreversible opening. This initial step can trigger a cascade of further reactions, potentially culminating in the formation of various degradation products, including Impurity B.

The table below summarizes the observed degradation of Cefixime under different hydrolytic stress conditions.

Stress ConditionTemperatureDurationExtent of Degradation
0.1 M HCl80°C7 hoursComplete Degradation
0.1 M NaOH80°C4 hoursComplete Degradation

This data is illustrative of the susceptibility of Cefixime to hydrolytic degradation.

Cefixime is also vulnerable to oxidative degradation. The sulfur atom in the dihydrothiazine ring is a potential site for oxidation, which can lead to the formation of sulfoxides. Such oxidative transformations can alter the chemical stability of the molecule and potentially facilitate further degradation to impurities like Cefixime EP Impurity B. Studies have shown that Cefixime degrades in the presence of oxidizing agents such as hydrogen peroxide. The precise mechanism of how oxidation contributes to the formation of Impurity B is an area of ongoing investigation.

Thermal Degradation Kinetics and Pathways

Cefixime EP Impurity B is primarily a product of thermal degradation. nih.gov Studies have shown that this impurity is not present in fresh samples of the Cefixime bulk drug but emerges as a principal degradation product when the drug is subjected to thermal stress. nih.govscispace.com The formation of Impurity B is a key indicator of the thermal stability of Cefixime.

Research findings highlight a direct correlation between increased temperature and the appearance of Cefixime EP Impurity B. nih.govscispace.com

Research Findings on Thermal Degradation of Cefixime

Sample ConditionCefixime EP Impurity B DetectedPrimary Method of IdentificationReference
Fresh Bulk Drug SampleNot DetectedHPLC, LC-MS/MS nih.govscispace.com
Thermally Stressed Bulk Drug SampleDetected as a Main Degradation ProductHPLC, LC-MS/MS nih.govscispace.com

Photolytic Degradation Processes

Cefixime is known to be susceptible to degradation upon exposure to light, a process known as photolysis. derpharmachemica.com Studies investigating the stability of Cefixime under various stress conditions confirm that significant degradation occurs when the drug, particularly in solution, is exposed to ultraviolet (UV) radiation or direct sunlight. derpharmachemica.com

The photolytic degradation of Cefixime follows first-order reaction kinetics. derpharmachemica.com Upon exposure to UV light at 254 nm for 150 minutes, the content of the active Cefixime drug can decrease by approximately 30%. This degradation leads to the formation of several decomposed products. derpharmachemica.com While these photolytic degradation products have been separated and resolved using techniques like HPLC and TLC, the available scientific literature does not explicitly identify Cefixime EP Impurity B as one of the major products formed through this specific pathway. The research confirms that photolysis is a significant degradation route for Cefixime, but the resulting impurity profile may differ from that of thermal degradation.

Summary of Cefixime Photolytic Degradation Studies

Light SourceExposure TimeCefixime DegradationKey FindingsReference
UV Radiation (254 nm)150 minutes~30%Drug content decreased to about 70%.
Sunlight150 minutesSignificantOne major decomposed product was observed via HPLC. derpharmachemica.com
UV Light (254 nm)Not SpecifiedObservedTwo major decomposed products were resolved via HPLC and TLC. derpharmachemica.com

Influence of Process Parameters and Storage Conditions on Impurity Formation

The formation of this compound is highly dependent on the manufacturing process parameters and subsequent storage conditions of the Cefixime drug substance and product. Key factors that influence the degradation of Cefixime and the formation of impurities include temperature, humidity, pH, and the physical state of the drug. researchgate.netresearchgate.netnih.gov

Temperature: As established, temperature is a critical factor. Cefixime EP Impurity B is a known thermal degradant, and its levels are expected to increase with elevated storage temperatures and longer exposure times. nih.govscispace.com High-temperature processing steps or storage in non-refrigerated conditions can accelerate its formation. google.com

Humidity: Moisture can facilitate hydrolytic degradation pathways. Studies on Cefixime Trihydrate show that its stability is closely linked to its hydration state and crystallinity. researchgate.net The presence of relative humidity is a known factor in the degradation of Cefixime during storage, which can lead to the formation of various impurities. researchgate.net A partially dehydrated state, which can result from improper drying or high humidity storage, can lead to a more disordered crystal structure, rendering the molecule less stable and more prone to degradation. researchgate.net

pH: Cefixime shows varied stability across different pH ranges. It is particularly sensitive to alkaline conditions, where degradation is significantly faster compared to acidic or neutral conditions. For instance, at 80°C in a 0.1 M NaOH solution, Cefixime degrades almost completely within 4 hours, whereas in a 0.1 M HCl solution, complete degradation takes 7 hours. nih.gov While these studies focus on the parent drug, the pH of any aqueous solutions used during manufacturing or the microenvironment within a solid dosage form can influence the rate and type of impurity formation.

Physical State: The degradation of Cefixime is reported to be more significant in a liquid or solution state compared to the solid state. derpharmachemica.com This implies that manufacturing processes involving solutions or the storage of Cefixime as a liquid formulation (e.g., reconstituted suspensions) require careful control to minimize impurity formation.

Impact of Stress Conditions on Cefixime Stability

Stress ConditionParametersObserved Cefixime DegradationReference
Alkaline Hydrolysis0.1 N NaOH, 80°C>98% in 30 minutes
Acidic Hydrolysis0.1 N HCl, 80°C~50% in 7 hours
Thermal (Solid State)Increased TemperatureFormation of Impurity B nih.govscispace.com
Photolytic (Solution)UV light (254 nm)~30% in 150 minutes

Advanced Analytical Methodologies for Comprehensive Characterization and Quantification of Cefixime Ep Impurity B Acetic Acid Salt

Chromatographic Separation Techniques

Chromatography stands as the cornerstone for separating and quantifying impurities in pharmaceutical analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly suited for non-volatile compounds like Cefixime (B193813) and its impurities, while Gas Chromatography (GC) can be employed for the analysis of potential volatile degradants or precursors.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a stability-indicating HPLC method is crucial for accurately determining Cefixime and its related substances, including Impurity B. nih.gov Method development involves a systematic optimization of various chromatographic parameters to achieve the desired separation and sensitivity.

Reversed-phase C18 columns are widely used and have proven effective for the separation of Cefixime and its impurities. nih.govgoogle.com These columns, packed with silica (B1680970) particles chemically bonded with octadecylsilane, provide a non-polar stationary phase. The selection of a specific C18 column can influence the resolution and peak shape. For instance, columns like the Agilent Zorbax Eclipse Plus C18 (250 x 4.6mm, 5 µm) and Teknokroma KROMASIL 100 C-18 (15 mm × 0.46 mm, 5 μm) have been successfully utilized in methods for analyzing Cefixime and its related compounds. google.comnih.gov The choice of column dimensions and particle size is critical; smaller particle sizes can lead to higher efficiency and better resolution, as seen in UPLC applications.

Column NameDimensionsParticle SizeReference
Agilent Zorbax Eclipse Plus C18250 x 4.6mm5 µm google.com
Knauer C18250 mm × 4.6 mm5 μm nih.gov
Teknokroma KROMASIL 100 C-1815 mm × 0.46 mm5 μm nih.gov
Novapak C18150 mm x 3.9 mm4µm oaji.net
RP BDS column250 mm x 4.6 mm5 μm medipol.edu.tr

The composition of the mobile phase is a critical factor in achieving optimal separation. A common approach involves a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govgoogle.comnih.gov

Solvent Selection: Acetonitrile is frequently chosen as the organic modifier due to its low viscosity and UV transparency. nih.govgoogle.com Methanol is another viable option. nih.govscielo.br The ratio of the organic solvent to the aqueous buffer is adjusted to control the retention times of the analytes.

pH Adjustment: The pH of the aqueous phase plays a crucial role in the ionization state of the analytes, which in turn affects their retention on a reversed-phase column. For the analysis of Cefixime and its impurities, a pH range of 4.9 to 7.0 has been found to be effective. google.com For instance, a mobile phase containing a tetrabutylammonium (B224687) hydroxide (B78521) solution with the pH adjusted to 5.0 has demonstrated good separation. google.com In another method, the pH was adjusted to 6.3 with orthophosphoric acid. scielo.br The use of formic acid (e.g., 0.5%) in the mobile phase has also been shown to produce repeatable and well-shaped peaks. nih.gov

Buffer Systems: Buffer systems are essential for maintaining a constant pH throughout the analysis. Phosphate (B84403) buffers are commonly used. google.commedipol.edu.tr Tetrabutylammonium hydroxide solutions are also frequently employed, acting as an ion-pairing agent to improve the retention and peak shape of polar compounds. google.comoaji.net The concentration of the buffer components, such as tetrabutylammonium hydroxide (e.g., 0.25% or 0.5%), is another parameter that requires optimization. google.com

Aqueous PhaseOrganic PhaseRatio (Aqueous:Organic)Reference
0.25% tetrabutylammonium hydroxide (pH 5.0)Acetonitrile72:28 google.com
Water with 0.5% formic acidAcetonitrile85:15 nih.gov
0.1% aqueous formic acidMethanol30:70 nih.gov
Tetrabutyl ammonium (B1175870) hydroxide solution (pH 6.5)Acetonitrile77:23 oaji.net
Phosphate bufferMethanol7:3 medipol.edu.tr
10 mM disodium (B8443419) hydrogen phosphate with 0.5% TEA (pH 6.3)Methanol75:25 scielo.br

Optimizing the flow rate and column temperature is essential for achieving the best possible resolution between the main component and its impurities.

Flow Rate: The flow rate of the mobile phase affects both the analysis time and the separation efficiency. A typical flow rate for HPLC analysis of Cefixime impurities is around 1.0 mL/min. google.comnih.govoaji.netmedipol.edu.trscielo.br However, flow rates can be optimized within a range, for example, from 0.8 to 1.2 mL/min, to achieve the best balance between resolution and run time. nih.govgoogle.com

Temperature: The column temperature influences the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting retention times and peak shapes. Maintaining a constant and optimized temperature is crucial for reproducible results. Column temperatures for Cefixime impurity analysis are often set between 30°C and 55°C. google.commedipol.edu.tr For instance, a column temperature of 40°C or 45°C has been shown to provide good separation. google.com

Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. While specific UPLC methods for Cefixime EP Impurity B Acetic Acid Salt are not extensively detailed in the provided context, the principles of UPLC suggest that it would be a highly effective technique for its analysis. The enhanced resolving power of UPLC would be particularly beneficial for separating closely eluting impurities from the main Cefixime peak and from each other, leading to more accurate quantification.

Gas Chromatography (GC) for Potential Volatile Degradants or Precursors

While HPLC is the primary technique for analyzing non-volatile impurities like Cefixime EP Impurity B, Gas Chromatography (GC) can be a valuable tool for identifying and quantifying any potential volatile degradants or precursors that may be present. ijpca.org The synthesis of Cefixime or its degradation under certain conditions could potentially generate volatile organic compounds. A GC method, typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), would be necessary to screen for and control such impurities. For instance, GC is used to estimate the amount of residual solvents in Cefixime. oaji.netijpca.org The degradation of Cefixime can also be studied under various conditions, and the degradation products can be analyzed, which may include volatile compounds. researchgate.netnih.govderpharmachemica.com

Planar Chromatography (e.g., HPTLC) in Impurity Profiling

Planar chromatography, particularly High-Performance Thin-Layer Chromatography (HPTLC), serves as a versatile and cost-effective technique for the impurity profiling of pharmaceuticals. researchgate.net It allows for the simultaneous analysis of multiple samples, making it suitable for screening raw materials and stability samples for the presence of impurities like Cefixime EP Impurity B.

The separation in HPTLC is based on the differential partitioning of the analyte between a stationary phase (typically silica gel coated on a plate) and a mobile phase. For cefixime and its related substances, various mobile phase compositions have been developed to achieve effective separation. drashavins.comlgcstandards.com The selection of the mobile phase is optimized to ensure that impurities are well-resolved from the main API peak and from each other. After development, the plate is dried and the separated spots are visualized, typically under UV light, and quantified using a densitometer.

While specific HPTLC methods detailing the retention factor (Rf) for Cefixime EP Impurity B are not extensively published in peer-reviewed literature, methods validated for cefixime can be readily applied for its detection. nih.gov The polarity of Impurity B differs from the parent cefixime, allowing for its separation. A typical HPTLC method for cefixime impurity analysis would involve spotting the sample on a pre-coated silica gel 60 F254 plate, developing it in a suitable solvent system, and detecting the spots at a wavelength such as 292 nm. drashavins.com

Table 1: Example HPTLC Systems for Cefixime Analysis

Parameter System 1 drashavins.com System 2 lgcstandards.com
Stationary Phase Silica gel G60 F254 Aluminium Sheet TLC Aluminium Plate, Silica gel 60F254
Mobile Phase Ethylene Acetate : Methanol : Water Toluene : Methanol : Triethylamine
Ratio (v/v/v) 4.5 : 5.0 : 0.5 4 : 6 : 0.7
Detection Wavelength 292 nm 229 nm

| Cefixime Rf Value | 0.58 ± 0.02 | 0.58 ± 0.03 |

These systems demonstrate the capability of HPTLC to separate components in a mixture containing cefixime, and similar optimization would be applied for the specific quantification of Impurity B.

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the unequivocal identification and structural elucidation of pharmaceutical impurities. When coupled with chromatographic separation, they provide a powerful tool for both qualitative and quantitative analysis.

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for impurity identification due to its high sensitivity and ability to provide precise molecular weight information. In studies involving the degradation of cefixime, liquid chromatography coupled with mass spectrometry (LC-MS) is frequently employed to identify the resulting impurities. nih.govpharmaffiliates.com

Analysis of cefixime degradation products has shown that Cefixime EP Impurity B can be detected and identified based on its mass-to-charge ratio (m/z). nih.gov In positive ion electrospray ionization mode, the impurity is observed as a protonated molecular ion [M+H]⁺. This allows for the direct determination of its monoisotopic mass.

Table 2: Molecular Ion Data for Cefixime EP Impurity B

Compound Molecular Formula Molecular Weight ( g/mol ) Observed Ion [M+H]⁺ (m/z) nih.gov

High-Resolution Mass Spectrometry (HRMS) provides mass measurements with very high accuracy (typically <5 ppm), which allows for the unambiguous determination of a compound's elemental composition. While published experimental HRMS data for Cefixime EP Impurity B is scarce, its molecular formula is known to be C₁₅H₁₇N₅O₆S₂. axios-research.comallmpus.com

Using this formula, the theoretical exact mass of the neutral molecule can be calculated. An HRMS instrument would be used to measure the actual m/z of the protonated ion with high precision. The close agreement between the measured mass and the theoretical mass would confirm the elemental composition, distinguishing it from other potential impurities with the same nominal mass.

Table 3: Theoretical Exact Mass for HRMS Confirmation

Parameter Value
Molecular Formula C₁₅H₁₇N₅O₆S₂
Theoretical Monoisotopic Mass 427.0569
Theoretical [M+H]⁺ Mass 428.0647

| Required Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of an unknown compound by fragmenting a selected precursor ion (in this case, the molecular ion of the impurity) and analyzing the resulting product ions. For Cefixime EP Impurity B, the protonated molecular ion at m/z 428 is isolated and subjected to collision-induced dissociation (CID).

The resulting fragmentation pattern provides structural information. Studies have identified key fragments from the dissociation of Impurity B. nih.gov The loss of a water molecule (H₂O, 18 Da) leads to a fragment at m/z 410, and a subsequent or alternative loss of a carbonyl group (CO, 28 Da) results in a fragment at m/z 384. nih.gov The presence of a fragment at m/z 214 has also been reported, corresponding to a significant structural component of the molecule. nih.gov Analyzing these fragmentation pathways helps to confirm the identity of the impurity by matching the observed fragments to the proposed structure.

Table 4: MS/MS Fragmentation Data for Cefixime EP Impurity B [M+H]⁺

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Inferred Loss
428 410 18 H₂O
428 384 44 CO₂ (or C₂H₄O)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. While commercial suppliers of Cefixime EP Impurity B reference standards provide full characterization data, including ¹H and ¹³C NMR, with purchase, these spectra are not widely available in public scientific literature. axios-research.com However, based on the known structure of Cefixime EP Impurity B, the expected NMR signals can be predicted.

The structure contains several distinct proton and carbon environments, which would give rise to a unique set of signals in the NMR spectra.

¹H NMR: Would show signals for the aminothiazole ring proton, protons on the fused furo-thiazinane ring system, the methyl group, and protons of the oxyiminoacetic acid side chain.

¹³C NMR: Would reveal distinct signals for all 15 carbons in the molecule, including the carbonyl carbons of the ester and amide groups, aromatic carbons of the thiazole (B1198619) ring, and aliphatic carbons of the bicyclic core.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the spin systems, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons, confirming the connectivity of the entire molecular framework.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shift Regions for Cefixime EP Impurity B

Functional Group / Moiety Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aminothiazole C-H 6.5 - 7.0 100 - 115
Aminothiazole C-S / C=N - 140 - 170
Amine (NH₂) 7.0 - 7.5 (broad) -
Methylene (O-CH₂-COOH) 4.5 - 4.8 60 - 70
Carboxylic Acid (OH) 10 - 13 (very broad) 170 - 175
Amide (N-H) 8.0 - 9.5 -
Furo-thiazinane Ring Protons 3.0 - 5.5 30 - 80
Methyl (CH₃) 1.2 - 1.8 15 - 25

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds. Although specific experimental IR spectra for this compound are not publicly available, the expected absorption bands can be predicted from its molecular structure. The presence of the acetic acid salt would introduce a characteristic broad O-H stretch from the carboxylic acid dimer and a C=O stretch.

The structure of Impurity B itself contains multiple functional groups that would produce distinct signals. Key absorptions would include N-H stretching from the primary amine and secondary amide, a broad O-H stretch from the carboxylic acid, and multiple C=O stretching vibrations from the ester and amide functionalities. The C=N bond of the oxime and thiazole ring would also be observable. Comparing the spectrum of the impurity to that of pure cefixime would highlight structural differences.

Table 6: Predicted IR Absorption Frequencies for this compound

Functional Group Bond Predicted Absorption Range (cm⁻¹)
Carboxylic Acid (Dimer) O-H stretch 2500 - 3300 (very broad)
Amine / Amide N-H stretch 3100 - 3500
Ester C=O stretch 1735 - 1750
Amide C=O stretch 1630 - 1680
Carboxylic Acid C=O stretch 1700 - 1725
Imine / Aromatic C=N / C=C stretch 1500 - 1650

Table 7: List of Mentioned Compounds

Compound Name
Cefixime
Cefixime EP Impurity B
This compound
Acetonitrile
Tetrabutylammonium hydroxide
Ethylene Acetate
Methanol
Toluene

Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental and widely accessible analytical technique for the detection and quantification of pharmaceutical compounds, including Cefixime and its impurities. The principle of UV-Vis spectroscopy is based on the absorption of ultraviolet or visible light by a molecule, which causes electronic transitions between energy levels. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law.

For Cefixime and its related substances like Impurity B, the presence of chromophores—parts of the molecule that absorb light, such as the aminothiazole ring and the β-lactam structure—makes them suitable for UV-Vis analysis. The detection process involves scanning the compound in a suitable solvent to determine its wavelength of maximum absorbance (λmax). For Cefixime, the λmax is typically observed around 287-290 nm. nih.govshimadzu.com The quantification of this compound would involve preparing a calibration curve by measuring the absorbance of several standard solutions of known concentrations at this λmax. The concentration of the impurity in a test sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Validation of a UV-Vis spectrophotometric method is crucial to ensure its reliability. Key validation parameters for Cefixime analysis have been reported, which would be similarly applied to its impurities. researchgate.netdocumentsdelivered.com

Table 1: Example UV-Vis Method Validation Parameters for Cefixime Analysis

ParameterReported FindingsReference
Wavelength (λmax) 288 nm - 290.6 nm nih.govdocumentsdelivered.com
Linearity Range 2-45 µg/mL nih.govdocumentsdelivered.com
Correlation Coefficient (R²) >0.999 nih.govdocumentsdelivered.com
Limit of Detection (LOD) 0.914 µg/mL documentsdelivered.com
Limit of Quantification (LOQ) 3.142 µg/mL documentsdelivered.com
Accuracy (% Recovery) 99.6% - 101.8% documentsdelivered.com

This data, while for the parent compound, illustrates the typical performance characteristics of a validated UV-Vis method that would be required for the accurate quantification of this compound.

Hyphenated Analytical Techniques for Integrated Impurity Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of pharmaceutical impurities. They provide not only separation but also structural identification of impurities within a complex mixture. ajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Separation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable technique for the separation, detection, and identification of impurities in drug substances. It combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and specific detection power of tandem mass spectrometry (MS/MS). This is particularly crucial for identifying impurities that may be present at very low levels.

In the context of Cefixime, LC-MS/MS is used to analyze degradation products and process-related impurities. ijsdr.orgnih.gov An HPLC method first separates the various components of the sample, including Cefixime and its impurities. As each component elutes from the chromatography column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

Research on Cefixime degradation has successfully utilized LC-MS/MS to identify known European Pharmacopoeia (EP) impurities, including Impurity B. ijsdr.orgnih.govwisdomlib.org In one study, a peak appearing with a relative retention time of 1.2 to the main Cefixime peak was analyzed. The full mass spectrum showed a protonated molecular ion [M+H]⁺ at an m/z of 428, which corresponds to the molecular weight of Cefixime Impurity B. ijsdr.org The MS/MS fragmentation pattern of this ion provides further structural information, confirming the identity of the impurity by breaking it down into smaller, characteristic fragments. This level of detail is critical for unambiguously identifying impurities in a sample. ijsdr.org

LC-NMR for Direct Structural Elucidation of Eluted Impurities

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents a pinnacle in hyphenated techniques for the definitive structural elucidation of unknown compounds directly from complex mixtures. wisdomlib.org While LC-MS provides molecular weight and fragmentation data, NMR spectroscopy offers detailed information about the specific arrangement of atoms within a molecule, making it the most powerful tool for unambiguous structure determination. ijsdr.org

The LC-NMR technique involves coupling an HPLC system directly to an NMR spectrometer. As the HPLC separates the components of a sample, the eluent flows through a specialized NMR flow cell. The NMR spectrometer can then acquire spectra of the compounds as they pass through. There are several modes of operation, including stop-flow, where the chromatographic flow is paused when an impurity of interest is in the detector, allowing for longer acquisition times and more detailed 1D and 2D NMR experiments to be performed. slideshare.net

While specific LC-NMR studies on this compound are not prevalent in published literature, the application of this technique to other cephalosporin (B10832234) impurities demonstrates its utility. For instance, column-switching HPLC-MS and NMR have been used to identify and characterize isomeric impurities in the related antibiotic, cefotiam. frontiersin.org This approach allows for the complete structural characterization of an impurity without the need for its prior isolation and purification, which can be a time-consuming and challenging process. For Cefixime EP Impurity B, LC-NMR would provide definitive proton and carbon NMR data, confirming its precise covalent structure and stereochemistry. wisdomlib.orgfrontiersin.org

Principles and Practices of Analytical Method Validation for Impurities

Analytical method validation is a critical requirement of regulatory bodies worldwide to ensure that an analytical method is suitable for its intended purpose. For impurity testing, this means the method must be proven to be specific, sensitive, accurate, and precise for quantifying the impurities in the presence of the active pharmaceutical ingredient (API) and other components.

Specificity and Selectivity Studies to Ensure Separation from Cefixime and Other Impurities

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. Selectivity refers to the ability to differentiate between the analyte and these other substances. In the context of Cefixime EP Impurity B, the analytical method—typically a reversed-phase HPLC (RP-HPLC) method—must be able to separate the Impurity B peak from the main Cefixime peak and all other known and potential impurities. ajrconline.org

To demonstrate specificity, forced degradation studies are performed. A sample of Cefixime is subjected to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to intentionally generate degradation products. ijsdr.orgnih.gov The stressed samples are then analyzed by the HPLC method. The chromatograms are examined to ensure that the peak for Impurity B is well-resolved from any degradation peaks and the main Cefixime peak. Peak purity analysis, often using a photodiode array (PDA) detector, is employed to confirm that the chromatographic peak for the impurity is spectrally homogeneous and not co-eluting with another substance. Successful baseline separation between all known impurities and the main drug demonstrates the method's specificity. researchgate.net

Linearity and Range Determination

Linearity is the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To determine the linearity for this compound, a series of solutions of the impurity reference standard are prepared at different concentrations. Typically, at least five concentrations are used, spanning the expected range of the impurity, from the limit of quantification (LOQ) up to approximately 120% of the specification limit. frontiersin.org These solutions are then injected in triplicate into the HPLC system.

A calibration curve is generated by plotting the average peak area response against the corresponding concentration. The linearity is evaluated by performing a linear regression analysis. The key statistical outputs are the correlation coefficient (R²), the y-intercept, and the slope of the regression line. For a method to be considered linear, the correlation coefficient (R²) should ideally be ≥ 0.999. ajrconline.org

Table 2: Representative Linearity Data from Validated HPLC Methods for Cefixime

Concentration Range (µg/mL)Correlation Coefficient (R²)Analytical TechniqueReference
1.0 - 3.00.9996RP-HPLC ajrconline.orgfrontiersin.org
0.9 - 1000.00.9997LC-UV ijsdr.org
5 - 200>0.9999RP-HPLC slideshare.net
2 - 200.999UV-Vis slideshare.net

This table showcases typical linearity results for Cefixime analysis. A similar rigorous approach is required to establish and validate the linear range for the quantification of this compound, ensuring accurate reporting of its levels in the final drug product.

Accuracy and Precision Assessment (Repeatability and Intermediate Precision)

The accuracy of an analytical method denotes the closeness of test results to the true value, while precision refers to the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. The validation of analytical methods for Cefixime and its impurities consistently includes rigorous assessment of these parameters. scielo.brmedipol.edu.tr

Accuracy is typically evaluated by determining the recovery of a known amount of the impurity spiked into a sample matrix. Studies on related analytical methods for Cefixime have demonstrated excellent recoveries, generally falling within the range of 94.6% to 101.5%. medipol.edu.trnih.gov This indicates that the analytical procedure can accurately quantify the impurity with minimal bias.

Precision is assessed at two levels as per ICH guidelines:

Repeatability (Intra-day Precision): This is determined by analyzing a minimum of six replicate samples of the same concentration during the same day, under the same experimental conditions. medipol.edu.tr The relative standard deviation (%RSD) is calculated, with values typically below 2.0% being considered acceptable, confirming the method's precision within a single operational run. scielo.brmedipol.edu.tr

Intermediate Precision (Inter-day Precision/Reproducibility): This evaluates the method's variability when the analysis is performed by different analysts, on different days, or with different equipment. scielo.brmedipol.edu.tr Similar to repeatability, the %RSD for intermediate precision studies is expected to be low, often under 3.3%, which demonstrates that the method is reproducible over time and between different laboratory conditions. nih.gov

The data below, compiled from representative analytical validation studies for Cefixime impurity analysis, illustrates typical results for accuracy and precision assessments.

Table 1: Accuracy and Precision Data for Cefixime Impurity Analysis

ParameterConcentration LevelAcceptance CriteriaTypical Finding
Accuracy (% Recovery)80% - 120% of target conc.98.0% - 102.0%99.0% - 101.5% medipol.edu.tr
Precision (Repeatability)100% of target conc.%RSD &le; 2.0%0.94% medipol.edu.tr
Intermediate Precision100% of target conc.%RSD &le; 2.0%&lt; 2.0% scielo.brmedipol.edu.tr

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method.

LOD: The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

LOQ: The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. jocpr.com

These limits are crucial for quantifying trace-level impurities like this compound. They are commonly determined based on the signal-to-noise ratio (S/N), where the LOD corresponds to an S/N ratio of 3:1 and the LOQ to a ratio of 10:1. nih.gov Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. medipol.edu.tr For high-performance liquid chromatography (HPLC) methods developed for Cefixime, the LOQ must be precise and accurate. medipol.edu.tr

Published methods for Cefixime analysis report a wide range of LOD and LOQ values, which are dependent on the specific chromatographic conditions and detector used. For instance, a validated HPLC method reported an LOD of 59.3 ng/mL and an LOQ of 179.8 ng/mL for Cefixime, indicating high sensitivity suitable for impurity profiling. medipol.edu.tr Another study reported an LOD of 0.16 µg/mL and an LOQ of 0.49 µg/mL. biotech-asia.org

Table 2: Representative LOD and LOQ Values from Cefixime Analytical Methods

ParameterMethodologyBasis of CalculationReported Value (for Cefixime)
LODRP-HPLCSignal-to-Noise Ratio (3:1)0.301 µg/mL nih.gov
LODRP-HPLCCalibration Curve Slope59.3 ng/mL medipol.edu.tr
LOQRP-HPLCSignal-to-Noise Ratio (10:1)1.004 µg/mL nih.gov
LOQRP-HPLCCalibration Curve Slope179.8 ng/mL medipol.edu.tr

Robustness and System Suitability Testing

Robustness testing ensures that the analytical method remains unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use. nih.gov For a typical HPLC method, parameters such as the pH of the mobile phase buffer (e.g., ± 0.2 units), the composition of the mobile phase (e.g., ± 10% organic solvent ratio), column temperature (e.g., ± 2°C), and flow rate (e.g., ± 0.1 mL/min) are varied. medipol.edu.trnih.govbiotech-asia.org The method is considered robust if the resulting %RSD for the analysis remains within acceptable limits, typically less than 2.0%. medipol.edu.tr

System Suitability Testing (SST) is an integral part of the analytical procedure, designed to verify that the chromatographic system is adequate for the intended analysis on any given day. medipol.edu.tr Key SST parameters include:

Tailing Factor (Asymmetry Factor): Measures the symmetry of the chromatographic peak. A value of ≤ 2 is generally required. nih.gov

Theoretical Plates (N): A measure of column efficiency. Higher values indicate better separation efficiency, with a common requirement being N > 2000. biotech-asia.org

Resolution (Rs): Indicates the degree of separation between adjacent peaks. For impurity analysis, a resolution of > 2 between the impurity peak and the main component peak is desirable. nih.gov

Repeatability of Injections: The %RSD for peak areas from replicate injections of a standard solution should be low, typically < 2.0%. medipol.edu.tr

Table 3: Typical System Suitability and Robustness Parameters

CategoryParameterTypical Acceptance Limit
System SuitabilityTailing Factor (T)≤ 2.0
Theoretical Plates (N)> 2000
Resolution (Rs)> 2.0
%RSD of Replicate Injections< 2.0%
Robustness (Varied Conditions)Flow Rate (± 0.1 mL/min)%RSD < 2.0%
Mobile Phase pH (± 0.2)%RSD < 2.0%
Wavelength (± 2 nm)%RSD < 2.0%

Structural Elucidation Research of Cefixime Ep Impurity B Acetic Acid Salt

Isolation and Purification Strategies for Reference Standard Preparation

The generation of a highly purified reference standard is the foundational step for the accurate identification and quantification of impurities in bulk drug substances and finished pharmaceutical products. synzeal.com For Cefixime (B193813) EP Impurity B Acetic Acid Salt, this process involves sophisticated isolation and purification strategies, primarily centered around chromatographic techniques.

Research indicates that Cefixime EP Impurity B is not only a process impurity that can arise during synthesis but also a degradation product that can form under storage conditions, particularly from thermal stress. nih.govgoogle.com This necessitates robust analytical methods capable of separating the impurity from the active pharmaceutical ingredient (API) and other related substances.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for both the detection and isolation of Cefixime impurities. nih.govgoogle.com For the preparation of a reference standard, analytical HPLC methods are scaled up to preparative HPLC. This allows for the isolation of the impurity in sufficient quantities and high purity (e.g., >95%) for its use as a standard. google.com The process typically involves collecting the specific fraction corresponding to the impurity B peak as it elutes from the column, followed by techniques like freeze-drying to obtain the solid compound. google.com

The selection of chromatographic conditions is vital for achieving baseline separation. Studies have explored various parameters to optimize the separation of Cefixime and its related substances.

Table 1: Example HPLC Conditions for Separation of Cefixime Impurities

Parameter Condition Source
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) nih.gov
Mobile Phase Water:Acetonitrile (B52724) (85:15 v/v) with 0.5% formic acid nih.gov
Flow Rate 1.2 mL/min nih.gov
Detection UV nih.gov
Temperature Ambient or controlled (e.g., 40-45 °C) nih.govgoogle.com

Confirmation of Chemical Structure Using Multi-Spectroscopic Data Integration

Following isolation, the precise chemical structure of the impurity must be unequivocally confirmed. This is accomplished by integrating data from several spectroscopic methods, each providing unique pieces of the structural puzzle. For Cefixime EP Impurity B Acetic Acid Salt, this involves a combination of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for impurity identification. In studies on Cefixime degradation, the impurity B peak was analyzed by LC-MS/MS. The full mass spectrum revealed a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 428. nih.gov This corresponds to the molecular weight of the free base of Impurity B (C₁₅H₁₇N₅O₆S₂), confirming its elemental composition. nih.govpharmaffiliates.com The acetic acid salt form would include the additional mass of acetic acid. cymitquimica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR would be used to identify the number and types of protons, their chemical environments, and their connectivity through spin-spin coupling.

¹³C NMR would reveal the number and types of carbon atoms, distinguishing between carbonyls, aromatic carbons, and aliphatic carbons. While specific spectral data for this impurity is not widely published, these techniques are essential for confirming the proposed structure, including the core furo[3,4-d] biosynth.comthiazine system and the aminothiazolyl side chain. pharmaffiliates.com

Infrared (IR) Spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. For Cefixime Impurity B, IR spectroscopy would confirm the presence of hydroxyl (-OH), amine (-NH), carboxylic acid (C=O), and amide (C=O) functional groups.

Table 2: Summary of Spectroscopic Data for Structural Elucidation

Technique Information Provided Findings for Cefixime EP Impurity B Source
LC-MS/MS Molecular weight and fragmentation pattern Protonated molecular ion [M+H]⁺ at m/z 428 (for free base) nih.gov
¹H NMR Proton environment and connectivity Confirms the hydrogen framework and stereochemical arrangement pharmaffiliates.com
¹³C NMR Carbon skeleton Confirms the number and type of carbon atoms pharmaffiliates.com
IR Spectroscopy Functional groups Identifies key groups like amides, carboxylic acids, and amines

Investigation of Stereochemical Aspects and Diastereomeric Purity

The stereochemistry of a pharmaceutical compound and its impurities is a critical quality attribute. Cefixime EP Impurity B is known to be a mixture of diastereomers. pipitech.com The systematic IUPAC name, 2-[[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[[(2R,5RS)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d] biosynth.comthiazin-2-yl]methyl]amino]-2-oxoethylidene]amino]oxy]acetic acid, specifies the stereochemistry. cymitquimica.comsimsonpharma.comveeprho.com

The designation "(2R,5RS)" indicates that while the stereocenter at the 2-position of the furo[3,4-d] biosynth.comthiazine ring is fixed as the R-configuration, the center at the 5-position is a racemic mixture of R and S configurations. This gives rise to two diastereomeric forms of the impurity.

The presence of multiple diastereomers necessitates analytical methods, typically chiral HPLC or carefully developed reversed-phase HPLC methods, that can separate and quantify each stereoisomer. google.com Controlling the diastereomeric ratio is important for ensuring the consistency of the impurity profile in the final drug product. The reference standard itself is often supplied as a characterized mixture of these diastereomers. pipitech.comtheclinivex.com

Computational Chemistry Approaches for Structure Prediction and Confirmation

In modern pharmaceutical analysis, computational chemistry serves as a powerful complementary tool for structural elucidation, especially when experimental data is ambiguous or difficult to obtain. While specific computational studies on Cefixime EP Impurity B are not prevalent in the literature, the application of these methods follows a well-established workflow.

Density Functional Theory (DFT) is a quantum-mechanical modeling method used to predict various molecular properties. For a proposed structure, DFT calculations can predict NMR chemical shifts (¹H and ¹³C). These predicted spectra can be compared with the experimental NMR data. A strong correlation between the predicted and experimental spectra provides a high degree of confidence in the proposed chemical structure.

Furthermore, computational modeling can be used to investigate stereochemical aspects. The relative energies of the different diastereomers (5R and 5S) of Cefixime Impurity B can be calculated. This can provide insight into the thermodynamic stability of each isomer, which may correlate with their relative abundance in the synthesized or degraded material. These computational approaches reduce ambiguity and provide theoretical support for the experimental findings, leading to a more robust and definitive structural confirmation.

Synthetic Research and Strategies for Impurity Control

Laboratory Synthesis of Cefixime (B193813) EP Impurity B Acetic Acid Salt as a Reference Material

The availability of pure reference standards for impurities is a prerequisite for the development and validation of analytical methods used in quality control. fbpharmtech.comsynzeal.com These standards are essential for the accurate identification and quantification of impurities in API batches. fbpharmtech.com Several suppliers offer Cefixime EP Impurity B Acetic Acid Salt, which is synthesized for use as an impurity standard in research and development. biosynth.com

A disclosed method for the synthesis of a cefixime impurity involves a multi-step process starting from cefdinir. google.com The synthesis proceeds through several intermediates, with the final deprotection step yielding the target impurity. google.com While this patent outlines a general approach, specific details for the synthesis of the acetic acid salt are often proprietary. However, the general principles of cephalosporin (B10832234) chemistry can be applied.

The synthesis of Cefixime EP Impurity B as a reference material typically involves the following conceptual steps:

Preparation of the core nucleus: This involves synthesizing the key structural component, (2R,5RS)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d] synzeal.comgoogle.comthiazine-2-yl]methanol.

Side-chain attachment: The aminothiazole side chain, a characteristic feature of cefixime, is then coupled to the core nucleus.

Formation of the acetic acid salt: The final step involves reacting the free base of the impurity with acetic acid to form the desired salt.

The purification of the synthesized impurity is a critical step to ensure a high-purity reference standard. Techniques such as preparative High-Performance Liquid Chromatography (HPLC) are often employed to achieve the required purity levels, which are then verified by analytical techniques like HPLC and mass spectrometry. google.com

Process Chemistry Optimization to Minimize this compound Formation

The control of impurities is a fundamental aspect of API process development. A thorough understanding of the reaction mechanism and the factors influencing impurity formation is crucial for designing a robust manufacturing process that consistently delivers high-quality cefixime with minimal levels of Impurity B.

Selection of Raw Materials and Reagents

The quality of starting materials and reagents plays a pivotal role in the final impurity profile of the API.

Purity of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA): This key starting material for cefixime synthesis can contain related substances that may be carried through the process or react to form new impurities.

Quality of the acylating agent: The activated form of the aminothiazole side chain used for coupling with 7-AVCA must be of high purity. Impurities in this reagent can lead to the formation of undesired side products.

Solvent and Reagent Grade: The use of high-purity solvents and reagents is essential to prevent the introduction of extraneous contaminants that could catalyze side reactions or degrade intermediates.

Reaction Condition Control (Temperature, pH, Reaction Time)

Precise control over reaction parameters is critical to steer the reaction towards the desired product and minimize the formation of Cefixime EP Impurity B.

ParameterImpact on Impurity FormationOptimized Conditions (Illustrative)
Temperature Higher temperatures can accelerate degradation pathways and side reactions leading to increased impurity levels.Maintaining a controlled temperature range, for instance between 0°C and 10°C, during critical coupling and hydrolysis steps can be beneficial. google.com
pH The pH of the reaction mixture can significantly influence the stability of intermediates and the rate of side reactions. Deviations from the optimal pH can lead to the formation of various degradation products.Adjusting and maintaining the pH at specific values during different stages of the process, such as pH 5.0-5.2 after hydrolysis and pH 2.3-2.5 for precipitation, is a common practice. epo.org
Reaction Time Prolonged reaction times can increase the exposure of the product and intermediates to conditions that favor impurity formation.Optimizing the reaction time for each step ensures complete conversion while minimizing the degradation of the desired product. Hydrolysis steps are often completed in a short duration, for example, less than 30 minutes. google.com

This table provides illustrative data based on general principles of cephalosporin synthesis and may not represent the exact parameters for cefixime production.

Solvent Selection and Purification Methodologies

The choice of solvents and the design of the purification strategy are instrumental in controlling the level of Cefixime EP Impurity B in the final API.

Solvent Systems: The use of appropriate solvent systems can influence reaction selectivity and facilitate the removal of impurities during work-up and crystallization. A mixture of water and a water-miscible organic solvent like acetone (B3395972) is often used. epo.org

Crystallization: Crystallization is a powerful purification technique for removing impurities. The final precipitation of cefixime, often as a trihydrate, is a critical step for achieving high purity. google.comepo.org Seeding with pure cefixime crystals can be employed to control the crystallization process and ensure the desired polymorphic form. epo.org

Chromatographic Purification: In some cases, chromatographic techniques may be employed to remove stubborn impurities that are difficult to eliminate by crystallization alone.

Impurity Fate Mapping in Manufacturing Processes

Impurity fate mapping is a systematic approach to identify the origin and trace the transformation of impurities throughout the manufacturing process. For Cefixime EP Impurity B, this would involve:

Identifying Potential Precursors: Analyzing the structures of starting materials, intermediates, and the final product to hypothesize potential precursors to Impurity B.

In-Process Monitoring: Developing and implementing analytical methods to monitor the levels of Impurity B and its precursors at various stages of the manufacturing process.

Forced Degradation Studies: Subjecting cefixime and its intermediates to stress conditions (e.g., heat, acid, base, oxidation) to understand the degradation pathways that can lead to the formation of Impurity B. nih.gov

This systematic investigation provides valuable insights into the critical control points where the formation of Impurity B is most likely to occur, enabling the implementation of targeted control strategies.

Impact of Starting Material Purity on the Final Impurity Profile

The principle of "garbage in, garbage out" holds true in pharmaceutical manufacturing. The purity of the starting materials has a direct and significant impact on the impurity profile of the final API.

Starting MaterialPotential Impact on Impurity Profile
7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) Impurities in 7-AVCA can be structurally similar to cefixime and may be difficult to remove in downstream processing, potentially leading to higher levels of related substance impurities in the final product.
(Z)-2-(2-aminothiazol-4-yl)-2-(carboxymethoxyimino)acetic acid derivative The presence of the E-isomer or other related substances in the side-chain raw material can lead to the formation of the corresponding E-isomer of cefixime (Cefixime EP Impurity C) and other impurities.

Ensuring the use of high-purity starting materials through stringent specifications and robust analytical testing is a fundamental and proactive approach to controlling the levels of Cefixime EP Impurity B and other impurities in the final drug substance.

Regulatory Science and Compliance Within Pharmaceutical Impurity Frameworks

Adherence to European Pharmacopoeia (EP) Monograph Requirements for Cefixime (B193813) and its Impurities

The European Pharmacopoeia (Ph. Eur.) provides detailed monographs for active substances, including Cefixime, which outline the specific tests and acceptance criteria required to ensure their quality. uspbpep.com The monograph for Cefixime includes a section on related substances, which specifies the limits for known and unknown impurities. uspbpep.com

Cefixime EP Impurity B is a known impurity listed in the European Pharmacopoeia. synzeal.comclearsynth.comaxios-research.com The Ph. Eur. mandates the use of a liquid chromatography method to control related substances in Cefixime. uspbpep.com The limits for any individual impurity are typically set based on data from batches that reflect the purity of the substance currently available on the European market and are not higher than the limits approved during the marketing authorization process. edqm.eu For Cefixime, the Ph. Eur. specifies a limit for any impurity, which would include Impurity B, often expressed as a percentage relative to the main compound. uspbpep.com The general monograph on Substances for Pharmaceutical Use (2034) further implements the principles of ICH Q3A, making its thresholds legally binding for substances within its scope. edqm.eu

The Ph. Eur. method for related substances in Cefixime often involves a C18 column and a mobile phase containing tetrabutylammonium (B224687) hydroxide (B78521) solution and acetonitrile (B52724), with detection at 254 nm. uspbpep.com The system suitability criteria, such as the resolution between Cefixime and its critical pair impurity (often Impurity D), must be met to ensure the validity of the analytical results. uspbpep.com

Alignment with International Conference on Harmonisation (ICH) Guidelines (e.g., ICH Q3A, Q3B) for Impurities

The International Council for Harmonisation (ICH) has established globally recognized guidelines for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). europa.eueuropa.eufda.gov These guidelines provide a framework for the reporting, identification, and qualification of impurities based on established thresholds. kobia.kr

ICH Q3A: Impurities in New Drug Substances ICH Q3A(R2) applies to new drug substances produced by chemical synthesis and provides thresholds for reporting, identification, and qualification of impurities. europa.euich.org These thresholds are based on the maximum daily dose of the drug. pda.org For a drug like Cefixime, with a typical adult dose of 400 mg daily, the following thresholds would generally apply:

Reporting Threshold: 0.05% ich.org

Identification Threshold: 0.10% or 1.0 mg per day intake (whichever is lower) pda.org

Qualification Threshold: 0.15% or 1.0 mg per day intake (whichever is lower) pda.org

Any impurity exceeding the identification threshold must have its structure characterized. ich.org If an impurity level surpasses the qualification threshold, it must be qualified, meaning data must be generated to establish its biological safety. kobia.kr

ICH Q3B: Impurities in New Drug Products ICH Q3B(R2) addresses degradation products in new drug products. europa.euikev.orgich.org Impurities present in the drug substance that are also degradation products need to be monitored in the final product. ich.org The thresholds in ICH Q3B are similar to Q3A but are specifically for degradation products that can form during the manufacturing of the drug product or during storage. pda.orgikev.org The selection of degradation products to be included in the specification for the new drug product is based on those found in batches manufactured by the proposed commercial process. ich.org

The table below summarizes the key thresholds from ICH Q3A and Q3B guidelines:

Development of Control Strategies and Reporting Thresholds for Cefixime EP Impurity B Acetic Acid Salt

A robust control strategy for this compound is essential and is developed based on a comprehensive understanding of the manufacturing process and the stability of the drug substance. This strategy encompasses several key elements:

Process Understanding: Identifying the potential sources of Impurity B during the synthesis, purification, and storage of Cefixime is the first step. ich.org

Analytical Method Development: A validated, stability-indicating analytical method is crucial for the accurate detection and quantification of Impurity B. ikev.orgnih.gov High-performance liquid chromatography (HPLC) is the most common technique used. google.com

Setting Specifications: The acceptance criteria for Impurity B in the drug substance and drug product are established based on the ICH thresholds, pharmacopoeial requirements, and data from batch analyses and stability studies. ich.org

In-Process Controls: Implementing controls at critical steps in the manufacturing process can help to minimize the formation of Impurity B.

The reporting threshold for this compound is guided by ICH Q3A and Q3B, which is typically 0.05% for a drug with a maximum daily dose of up to 2g. ich.orgpda.org Any amount of this impurity at or above this level must be reported in regulatory submissions. ich.org

Comparative Analysis of Pharmacopoeial Methods (e.g., EP, USP, BP, JP) for Impurity B

The major pharmacopoeias, including the European Pharmacopoeia (EP), United States Pharmacopeia (USP), British Pharmacopoeia (BP), and Japanese Pharmacopoeia (JP), all have monographs for Cefixime that include tests for related substances. While the fundamental analytical technique (HPLC) is consistent, there can be differences in the specific methodologies.

A comparative overview of the methods is presented below:

While the core principles are similar, the variations in mobile phase composition, column specifications, and system suitability requirements can lead to differences in the separation and quantification of impurities, including Impurity B. For instance, the BP and EP methods for Cefixime related substances are often harmonized. The USP method may have different resolution requirements or use a slightly different buffer system. uspbpep.compharmacopeia.cn The Japanese Pharmacopoeia also has its own specific requirements for the analysis of Cefixime impurities. google.com These differences necessitate that manufacturers who market their products globally must be aware of and able to comply with the requirements of each specific pharmacopoeia.

Q & A

Q. What synthetic pathways are utilized to produce Cefixime EP Impurity B Acetic Acid Salt, and how is its purity validated?

The synthesis involves custom routes targeting the structural backbone described in its IUPAC name, including Z-configuration preservation and acetic acid salt formation . Purity is validated via orthogonal methods: HPLC (pharmacopeial methods with retention time/RRT data), ¹H/¹³C NMR for structural confirmation, mass spectrometry for molecular weight verification, and IR for functional group analysis. Thermogravimetric analysis (TGA) confirms the acetic acid salt stoichiometry by decomposing at ~800°C .

Q. Which analytical techniques are essential for identifying Cefixime EP Impurity B in drug formulations?

Reverse-phase HPLC with UV detection (per ICH guidelines) is standard, using a C18 column and mobile phases optimized for cephalosporin separation (e.g., phosphate buffer-acetonitrile gradients). Method specificity is confirmed via spiked placebo samples and forced degradation studies . Comparative retention times with a reference standard (e.g., ACI 037105 ) and mass spectrometry (MS/MS fragmentation) are critical for unambiguous identification .

Q. How is the solubility and stability of this compound characterized during method development?

Solubility profiles are determined in solvents like DMSO, methanol, and aqueous buffers (pH 1–9) using UV-Vis spectrophotometry. Stability under thermal (40–60°C), photolytic (ICH Q1B), and hydrolytic (acid/base) stress is assessed via HPLC area-% changes over time. Degradation products are identified using high-resolution MS .

Advanced Research Questions

Q. How can researchers resolve diastereomeric mixtures of Cefixime EP Impurity B during synthesis?

Chiral chromatography (e.g., Chiralpak IA/IB columns) or polar organic mobile phases (methanol:acetonitrile:triethylamine) separate diastereomers. Stereochemical assignments are confirmed using NOESY NMR or X-ray crystallography. highlights the diastereomeric nature of related impurities, necessitating such approaches .

Q. What experimental designs validate HPLC methods for quantifying Cefixime EP Impurity B at trace levels (≤0.1%)?

Validation follows ICH Q2(R1):

  • Linearity : 5–120% of target concentration (R² ≥0.99).
  • Accuracy : Spike recovery (80–120%) in triplicate.
  • Precision : Repeatability (RSD ≤2% for intra-day) and intermediate precision (inter-day, different analysts).
  • LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .

Q. How do pH and temperature affect the degradation kinetics of this compound?

Accelerated stability studies (40°C/75% RH) and Arrhenius modeling predict degradation rates. Acidic conditions (pH 3) promote hydrolysis of the β-lactam ring, while alkaline conditions (pH 9) degrade the oxime moiety. Kinetics are monitored via HPLC, with activation energy (Ea) calculated using the Arrhenius equation .

Q. What role do differential scanning calorimetry (DSC) and TGA play in confirming the salt form?

DSC detects endothermic events (e.g., melting/decomposition), while TGA quantifies weight loss corresponding to acetic acid liberation. A 1:1 salt stoichiometry is confirmed if observed weight loss matches theoretical acetic acid content (e.g., ~12% for C₂H₄O₂) .

Q. How can batch-to-batch variability be minimized in impurity synthesis for bioassays?

Implement strict process controls:

  • In-process checks : Mid-reaction HPLC to monitor intermediate purity.
  • QC testing : ¹H NMR for structural fidelity, LC-MS for byproduct profiling.
  • Storage : Hygroscopic materials are stored under inert atmosphere (-20°C) to prevent hydrate formation .

Methodological Considerations

  • Regulatory Compliance : Data packages for ANDA filings require impurity identity reports (COA, NMR, MS), method validation protocols, and stability summaries per ICH Q3A/B .
  • Statistical Analysis : Use ANOVA for inter-lab precision comparisons and Grubbs’ test for outlier detection in degradation studies .

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